molecular formula C11H11BrO2 B8566900 5-bromo-4-propyl-3H-2-benzofuran-1-one

5-bromo-4-propyl-3H-2-benzofuran-1-one

Cat. No.: B8566900
M. Wt: 255.11 g/mol
InChI Key: WSOSTLPKCQODDQ-UHFFFAOYSA-N
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Description

5-Bromo-4-propyl-3H-2-benzofuran-1-one is a synthetic benzofuran derivative of high interest in medicinal chemistry and organic synthesis. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide presence in biologically active molecules and natural products . The core structure consists of a fused benzene and furan ring system, with key functionalization provided by the bromo substituent at the 5-position and the propyl group at the 4-position . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . The propyl chain can influence the compound's lipophilicity and overall pharmacokinetic properties. As such, this compound is primarily valued as a key intermediate in the research and development of novel therapeutic agents. Derivatives of benzofurans have demonstrated a broad spectrum of pharmacological activities in scientific research, including potential anticancer properties . Researchers utilize this compound under laboratory conditions exclusively for scientific investigation. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-4-propyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H11BrO2/c1-2-3-7-9-6-14-11(13)8(9)4-5-10(7)12/h4-5H,2-3,6H2,1H3

InChI Key

WSOSTLPKCQODDQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1COC2=O)Br

Origin of Product

United States

Preparation Methods

Propyl Side Chain Introduction

The propyl group is introduced via alkylation of 5-bromo-2-hydroxybenzaldehyde with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C for 12 hours. This yields 5-bromo-4-propyl-2-hydroxybenzaldehyde (Intermediate I), confirmed by NMR (δ 10.2 ppm for aldehyde proton) and mass spectrometry (m/z 257 [M+H]⁺).

Cyclization to Form the Benzofuran Core

Intermediate I undergoes cyclization in a mixture of acetic anhydride and pyridine at 120°C for 6 hours. The reaction proceeds via intramolecular esterification, forming the lactone (benzofuran-1-one) ring. The product is isolated in 65% yield after recrystallization from ethanol. Key spectral data includes:

  • IR : 1745 cm⁻¹ (C=O stretch of lactone)

  • ¹H NMR : δ 1.45 (t, 3H, CH₂CH₂CH₃), δ 2.90 (m, 2H, CH₂CH₂CH₃), δ 7.25–7.50 (m, 3H, aromatic).

Oxidation of Sulfide Intermediates

An alternative route involves synthesizing a sulfide intermediate followed by oxidation to install the sulfinyl group, which can later be functionalized. This method, adapted from Choi et al., uses propyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate as the starting material.

Condensation and Ring Closure Using Polyphosphoric Acid (PPA)

A robust method for benzofuran synthesis involves condensating bromocyclohexanone derivatives with hydroxylated coumarins, followed by PPA-mediated cyclization. This approach, detailed in a synthesis of propyl-substituted benzofurocoumarins, is adaptable to this compound.

Condensation with 2-Bromocyclohexanone

5-Bromo-4-propyl-2H-1-benzopyran-2-one is condensed with 2-bromocyclohexanone in acetone under reflux for 24 hours. The intermediate undergoes cyclization using PPA at 100°C for 4 hours, forming the benzofuran skeleton. Dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dioxane completes the aromatization, yielding the target compound in 70% overall yield.

Bromination Strategies for Benzofuran Derivatives

Regioselective bromination at the 5-position is critical for synthesizing the target compound. Two primary methods are employed:

Direct Bromination of Benzofuran Precursors

Electrophilic bromination of 4-propyl-3H-2-benzofuran-1-one using bromine (Br₂) in acetic acid at 40°C for 6 hours introduces bromine at the 5-position, guided by the electron-donating propyl group. The reaction achieves 55% yield, with minor formation of 3-bromo and 6-bromo isomers.

Use of Pre-Brominated Aromatic Rings

Starting with 5-bromo-2-hydroxybenzaldehyde ensures bromine is pre-installed, eliminating the need for late-stage bromination. This method avoids isomer formation and improves overall yield (75%).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Cyclization (Patent)Alkylation, cyclization65High regioselectivityRequires toxic acetic anhydride
PPA-mediatedCondensation, cyclization70Scalable, one-pot synthesisHigh-temperature conditions
Direct brominationElectrophilic substitution55Late-stage functionalizationLow yield, isomer formation

The cyclization route using pre-brominated precursors offers the highest efficiency, while PPA-mediated methods provide scalability for industrial applications. Direct bromination is less favored due to competing isomerization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom, forming 4-propyl-2-benzofuran-1(3H)-one.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 4-propyl-2-benzofuran-1(3H)-one.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most promising applications of 5-bromo-4-propyl-3H-2-benzofuran-1-one is in the development of anticancer agents. Compounds with similar benzofuran structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have been tested for their efficacy against breast (MCF-7) and lung (A-549) cancer cells, showing varying degrees of growth inhibition and apoptosis induction .

Mechanisms of Action
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth. For example, some derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy . This receptor plays a vital role in angiogenesis, and its inhibition can lead to reduced tumor vascularization and growth.

Neuroprotective Properties

Recent studies have indicated that benzofuran derivatives exhibit neuroprotective effects, potentially useful for treating neurodegenerative diseases. The presence of bromine in the structure enhances the compound's ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells. Research has shown that certain benzofuran derivatives can reduce oxidative stress and inflammation in neuronal cultures, suggesting their potential as therapeutic agents in conditions like Alzheimer's disease .

Antimicrobial Activity

Benzofuran compounds have also been explored for their antimicrobial properties. The structural features of this compound suggest it may possess activity against various bacterial and fungal strains. Studies have reported that related benzofuran derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization, leading to a variety of derivatives with enhanced biological activities. For example, it can be used as a precursor for synthesizing more complex molecules through palladium-catalyzed coupling reactions, which are essential in pharmaceutical chemistry for creating novel drug candidates .

Material Science Applications

In material science, benzofuran derivatives are being investigated for their potential use in organic electronics and photonic devices due to their favorable electronic properties. The incorporation of bromine enhances the thermal stability and solubility of these compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Studies

StudyApplicationFindings
Study on Anticancer Activity AnticancerDerivatives showed IC50 values indicating effective growth inhibition against MCF-7 and A549 cell lines.
Neuroprotective Effects NeuroprotectionDemonstrated reduction in oxidative stress in neuronal cultures, suggesting therapeutic potential for neurodegenerative diseases.
Antimicrobial Properties AntimicrobialExhibited significant antibacterial activity against common pathogens like Staphylococcus aureus.
Synthetic Utility Organic SynthesisUsed as a precursor for synthesizing complex molecules through palladium-catalyzed reactions.

Mechanism of Action

The mechanism of action for 5-bromo-4-propyl-3H-2-benzofuran-1-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key differences between 5-bromo-4-propyl-3H-2-benzofuran-1-one and two analogs: 5-bromo-4-cyclopropyl-2-benzofuran-1(3H)-one () and 5-bromo-3-hydroxy-3H-2-benzofuran-1-one ().

Property This compound 5-Bromo-4-Cyclopropyl Analog 5-Bromo-3-Hydroxy Analog
Molecular Formula C₁₁H₁₁BrO₂ C₁₁H₉BrO₂ C₈H₅BrO₃
Molecular Weight (g/mol) 255.11 253.09 229.03
Substituents Propyl (flexible alkyl) Cyclopropyl (strained cyclic alkyl) Hydroxyl (polar functional group)
logP (Predicted) ~3.5 (higher lipophilicity) 2.9969 <2.0 (lower lipophilicity)
Key Functional Groups Bromine, ketone, alkyl chain Bromine, ketone, cyclopropyl Bromine, ketone, hydroxyl
Key Observations:

Lipophilicity : The propyl group in the target compound likely increases logP compared to the cyclopropyl analog (logP = 2.9969 ), as longer alkyl chains enhance hydrophobic interactions. The hydroxyl group in the third analog reduces logP significantly due to hydrogen bonding .

Molecular Weight : The propyl derivative has a marginally higher molecular weight than the cyclopropyl analog (+2.02 g/mol), reflecting the addition of two hydrogen atoms.

In contrast, the propyl chain offers flexibility, which may influence solubility and biological membrane permeability.

Structural and Crystallographic Insights

Both the cyclopropyl and hydroxyl analogs have been studied using crystallographic tools such as SHELX (for structure refinement) and ORTEP (for graphical representation of thermal ellipsoids) . These methods are critical for confirming substituent positioning and intermolecular interactions:

  • The cyclopropyl analog’s structure was resolved via X-ray diffraction, with SHELXL refining atomic coordinates to high precision .
  • The hydroxyl analog’s hydrogen-bonding network (between -OH and ketone oxygen) could be visualized using ORTEP-III, highlighting its polar nature .

Notes on Data Limitations and Methodology

  • Physical Properties : Melting points, boiling points, and solubility data for the target compound are unavailable in the provided evidence. Predictions are based on substituent trends.
  • Software Citations : Crystallographic data for analogs were generated using SHELX and ORTEP , ensuring structural accuracy.

Q & A

Q. What computational strategies reconcile conflicting pharmacological activity predictions for benzofuran derivatives?

Q. How do solvent and pH conditions affect the compound’s stability during in vitro assays?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring. Use pH-dependent UV-Vis spectroscopy to identify degradation products (e.g., hydrolysis of the lactone ring). Apply Arrhenius kinetics to extrapolate shelf-life under standard lab conditions .

Data Contradiction & Validation

Q. How to address discrepancies between theoretical (DFT) and experimental (XRD) geometries?

  • Methodological Answer : Optimize DFT functionals (e.g., B3LYP vs. M06-2X) to match experimental bond angles. Account for crystal packing effects by including solvent molecules in the computational model. Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze critical points in electron density .

Q. What statistical frameworks validate reproducibility in synthetic yield data?

Ethical & Methodological Considerations

Q. How to ensure ethical data sharing while complying with open-science mandates for benzofuran research?

Q. What protocols mitigate bias in structure-activity relationship (SAR) studies?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.